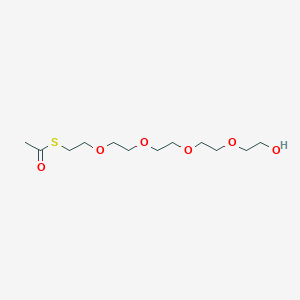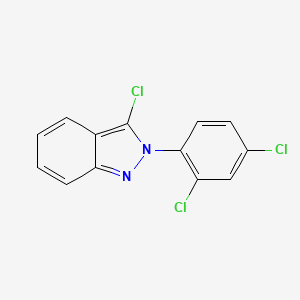
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is a chemical compound with the molecular formula C13H7Cl3N2. This compound belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole ring fused to a benzene ring. The presence of chlorine atoms in its structure makes it a halogenated derivative, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets, influencing its biological effects.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-2H-indazole: Lacks the chlorine atom at the 3-position.
3-Bromo-2-(2,4-dichlorophenyl)-2H-indazole: Contains a bromine atom instead of chlorine at the 3-position.
3-Chloro-2-phenyl-2H-indazole: Lacks the chlorine atoms on the phenyl ring.
Uniqueness
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is unique due to the specific arrangement of chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
88279-17-8 |
|---|---|
分子式 |
C13H7Cl3N2 |
分子量 |
297.6 g/mol |
IUPAC名 |
3-chloro-2-(2,4-dichlorophenyl)indazole |
InChI |
InChI=1S/C13H7Cl3N2/c14-8-5-6-12(10(15)7-8)18-13(16)9-3-1-2-4-11(9)17-18/h1-7H |
InChIキー |
MNGSOJNEMWQUEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N(N=C2C=C1)C3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


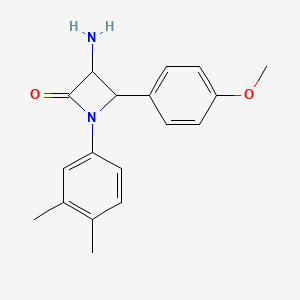
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
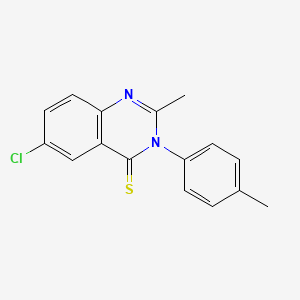
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
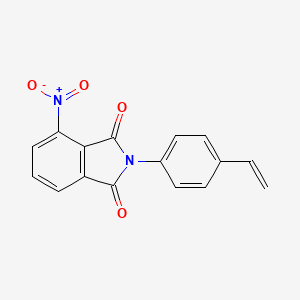
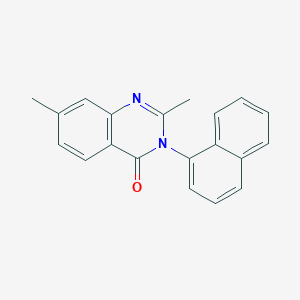
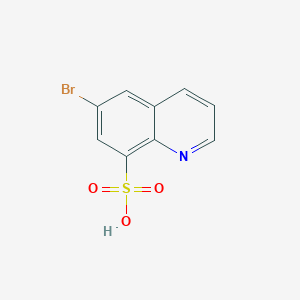
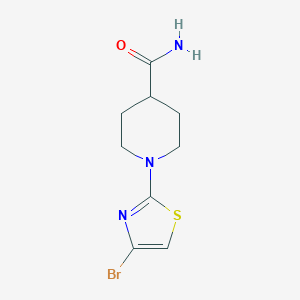
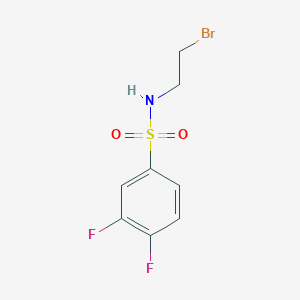
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
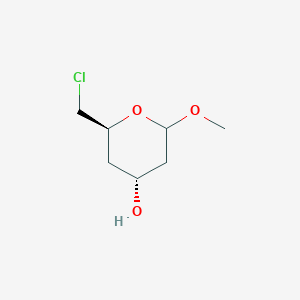
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
